(R)-4-Oxopyrrolidine-2-carboxylic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
(2R)-4-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h4,6H,1-2H2,(H,8,9)/t4-/m1/s1 |
InChI Key |
HFXAFXVXPMUQCQ-SCSAIBSYSA-N |
Isomeric SMILES |
C1[C@@H](NCC1=O)C(=O)O |
Canonical SMILES |
C1C(NCC1=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Critical Role of Stereochemistry in Proline Analogs
An In-Depth Technical Guide to the Stereochemical Configuration of (R)-4-oxo-D-proline vs. L-proline
In the landscape of drug discovery and chemical biology, stereochemistry is not a mere academic detail; it is a fundamental determinant of molecular function, efficacy, and safety. The three-dimensional arrangement of atoms dictates how a molecule interacts with the chiral environment of a biological system. Proline, a unique proteinogenic amino acid due to its cyclic secondary amine structure, imparts significant conformational rigidity to peptides and proteins.[1][2] Its analogs, therefore, are of immense interest as tools to modulate protein structure and function. This guide provides a detailed examination of the stereochemical configurations of two distinct proline variants: the naturally abundant L-proline and the synthetically derived (R)-4-oxo-D-proline. We will dissect their absolute configurations, compare their structural and functional implications, and outline robust experimental protocols for their stereochemical determination, providing researchers and drug development professionals with a comprehensive reference.
Foundational Principles: Decoding Stereochemical Nomenclature
A thorough understanding of molecular configuration requires fluency in the language of stereochemistry. Two primary systems, the D/L system and the Cahn-Ingold-Prelog (R/S) system, are used to describe the absolute configuration of chiral centers.
The D/L System: A Relative Convention
The D/L notation relates the configuration of a chiral molecule to that of glyceraldehyde, a reference carbohydrate. For amino acids, if the amino group is on the right side in a Fischer projection (with the carboxyl group at the top), it is designated 'D'. If it is on the left, it is designated 'L'. While historically significant and still widely used for amino acids and sugars, this system can be ambiguous for molecules with multiple chiral centers or those not easily related to glyceraldehyde.
The Cahn-Ingold-Prelog (R/S) System: Defining Absolute Configuration
The Cahn-Ingold-Prelog (CIP) system provides an unambiguous method for assigning the absolute configuration of a stereocenter.[3][4] This is achieved by following a set of sequence rules to prioritize the four substituents attached to the chiral carbon.[5][6][7][8][9][10]
CIP Sequence Rules:
-
Atomic Number: Priority is assigned based on the atomic number of the atoms directly bonded to the chiral center. Higher atomic number equals higher priority.[6][9]
-
First Point of Difference: If a tie exists, one moves outward along the substituent chains until the first point of difference is encountered. The group with the atom of higher atomic number at this point receives higher priority.[6][9]
-
Multiple Bonds: Atoms in double or triple bonds are treated as if they were singly bonded to an equivalent number of "phantom" atoms.[3][7]
Once priorities (1-4) are assigned, the molecule is oriented so the lowest-priority group (4) points away from the viewer. The path from priority 1 to 2 to 3 is then traced. A clockwise path denotes an R (rectus, right) configuration, while a counter-clockwise path indicates an S (sinister, left) configuration.[10][11]
Caption: Cahn-Ingold-Prelog (CIP) assignment for R and S configurations.
Stereochemical Profile of L-Proline
L-proline is the only proteinogenic amino acid whose alpha-amino group is a secondary amine, incorporated into its characteristic pyrrolidine ring.[1][12] This cyclic structure dramatically restricts the backbone dihedral angle (φ) to approximately -65°, influencing the formation of secondary structures like polyproline helices, which are crucial in collagen.[1]
-
Structure: (2S)-pyrrolidine-2-carboxylic acid.
-
Natural Abundance: It is the exclusive enantiomer incorporated into proteins during ribosomal synthesis.[2]
-
Absolute Configuration (C2): The alpha-carbon (C2) of L-proline has the S configuration.
-
CIP Priority Assignment:
-
-NH2+ (Nitrogen, Z=7)
-
-COOH (Carbon bonded to two Oxygens)
-
-CH2- (Ring carbon C5)
-
-H (Hydrogen, Z=1)
-
-
With the hydrogen atom pointing away, the sequence from 1 to 2 to 3 traces a counter-clockwise arc, confirming the S configuration.
-
Stereochemical Profile of (R)-4-oxo-D-proline
(R)-4-oxo-D-proline is a synthetic derivative of significant interest as a chiral building block in pharmaceutical synthesis.[13] The introduction of a carbonyl group at the C4 position and the inversion of stereochemistry at the alpha-carbon relative to L-proline create a molecule with distinct properties.
-
Structure: (2R)-4-oxopyrrolidine-2-carboxylic acid.
-
Nomenclature Dissection:
-
4-oxo: Indicates a ketone functional group at the C4 position of the pyrrolidine ring.
-
D-proline: Specifies the relationship to D-glyceraldehyde, meaning the amino group is on the right in a Fischer projection.
-
(R): Refers to the absolute configuration at the C2 alpha-carbon as determined by CIP rules.
-
-
Absolute Configuration (C2): The alpha-carbon (C2) of D-proline has the R configuration.
-
CIP Priority Assignment: The priorities of the substituents are identical to those in L-proline.
-
However, due to the opposite spatial arrangement, tracing the path from 1 to 2 to 3 with the hydrogen atom oriented away from the viewer results in a clockwise direction, defining the R configuration.
-
-
Biological Relevance Context: While this specific molecule is a synthetic intermediate, D-amino acids are not merely "unnatural" isomers. They play crucial roles in nature, such as forming key components of bacterial peptidoglycan cell walls and acting as neurotransmitters in mammals.[14][15][16][17] This highlights the potential for D-proline analogs to have unique biological activities.
Comparative Stereochemical Analysis
The structural distinctions between L-proline and (R)-4-oxo-D-proline are profound, extending beyond simple mirror images. They are diastereomers due to the additional chiral center possibility at C4 in hydroxylated precursors and the functional group difference.
Caption: 2D structures of L-proline and (R)-4-oxo-D-proline.
Table 1: Comparative Analysis of L-proline and (R)-4-oxo-D-proline
| Feature | L-Proline | (R)-4-oxo-D-proline |
| Systematic Name | (2S)-pyrrolidine-2-carboxylic acid | (2R)-4-oxopyrrolidine-2-carboxylic acid |
| Absolute Config. (C2) | S | R |
| D/L Designation | L | D |
| Natural Abundance | Proteinogenic, ubiquitous | Synthetic intermediate |
| Key Structural Feature | Pyrrolidine ring | Pyrrolidine ring with C4-ketone |
| Biological Role | Protein synthesis, collagen structure | Chiral building block for pharmaceuticals |
Experimental Protocols for Stereochemical Determination
Distinguishing and quantifying stereoisomers is a critical task in synthesis and quality control. A multi-technique approach ensures the highest level of confidence in stereochemical assignment.
Caption: General workflow for the experimental determination of stereochemistry.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse technique for separating enantiomers. The underlying principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Methodology:
-
Column Selection: Utilize a macrocyclic glycopeptide-based CSP, such as one employing teicoplanin (e.g., Astec CHIROBIOTIC T), which is effective for separating underivatized amino acids.[18] These columns possess ionic groups compatible with the polar and ionic nature of amino acids.[18]
-
Mobile Phase Preparation: Prepare an LC-MS compatible mobile phase. A typical system consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer containing a small percentage of an acid (e.g., 0.1% formic acid or acetic acid) to control ionization. The exact ratio is optimized to achieve baseline separation.
-
Sample Preparation: Dissolve the analyte mixture in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV or Mass Spectrometry (MS) detector.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.
-
Injection Volume: 5 - 10 µL.
-
-
Data Analysis: Identify the peaks corresponding to each enantiomer based on their retention times. The enantiomeric excess (% ee) can be calculated from the integrated peak areas. Elution order can be confirmed by injecting a pure standard of one enantiomer (e.g., L-proline).
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
While enantiomers are indistinguishable in a standard NMR experiment (achiral solvent), their signals can be resolved by converting them into diastereomers or by using a chiral solvating agent.[19][20][21]
Methodology (using a Chiral Derivatizing Agent like Mosher's Acid):
-
Derivatization: React the amino acid mixture with a chiral derivatizing agent (CDA), such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), in the presence of a non-nucleophilic base (e.g., pyridine) in an anhydrous NMR solvent (e.g., CDCl3). This reaction forms diastereomeric amide adducts.
-
Sample Preparation: Ensure the reaction goes to completion. The crude reaction mixture can often be directly analyzed.
-
NMR Acquisition: Acquire high-resolution proton (¹H) and fluorine (¹⁹F) NMR spectra. The ¹⁹F NMR is particularly powerful as the trifluoromethyl group of the Mosher's reagent provides a clean, singlet signal for each diastereomer in a region of the spectrum free from other signals.[19]
-
Data Analysis: The two diastereomers will exhibit distinct chemical shifts in both the ¹H and ¹⁹F spectra.[19][22] By integrating the corresponding peaks, the ratio of the original enantiomers can be accurately determined. The differences in chemical shifts can also be used to infer the absolute configuration based on established models of how Mosher's esters shield or deshield nearby protons.
Conclusion
The stereochemical configurations of L-proline and (R)-4-oxo-D-proline represent two distinct entities in the chemical universe, defined by their absolute R/S and relative D/L notations. L-proline is a fundamental building block of life, whose S-configuration and rigid ring structure are essential for protein architecture. In contrast, (R)-4-oxo-D-proline is a rationally designed synthetic intermediate whose R-configuration and C4-ketone functionality make it a valuable precursor in asymmetric synthesis. The ability to distinguish and verify the stereochemistry of such molecules is paramount. Methodologies like chiral HPLC and NMR spectroscopy are not merely analytical procedures but enabling technologies that underpin the integrity and success of research and development in chemistry and pharmacology.
References
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-
Hernández, D., & Cava, F. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. (2023). YouTube. [Link]
-
Absolute Configuration. (n.d.). ChemTalk. [Link]
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Gil-Av, E., Tishbee, A., & Hare, P. E. (1980). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Journal of the American Chemical Society. [Link]
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The Role of D-Amino Acids in Humans. (2021). News-Medical.Net. [Link]
-
CIP (Cahn-Ingold-Prelog) Priorities. (n.d.). OpenOChem Learn. [Link]
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Cahn-Ingold-Prelog Priority Rules Definition. (n.d.). Fiveable. [Link]
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Absolute configuration. (2023). In Wikipedia. [Link]
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Vedejs, E., & Klapars, A. (2002). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry. [Link]
-
Cahn Ingold Prelog Priority Rules & Examples. (n.d.). Study.com. [Link]
-
New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. (2018). Frontiers in Microbiology. [Link]
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Nuclear magnetic resonance spectroscopy of stereoisomers. (2023). In Wikipedia. [Link]
-
D'Aniello, A. (1993). Biological Role of D-amino Acid Oxidase and D-aspartate Oxidase. Effects of D-amino Acids. Molecular and Cellular Biochemistry. [Link]
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King, S., & Barron, A. (2011). NMR Spectroscopy of Stereoisomers. OpenStax-CNX. [Link]
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Absolute Configuration and the (R) and (S) System. (2021). Chemistry LibreTexts. [Link]
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NMR analysis of streoisomer? (2018). ResearchGate. [Link]
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Samanta, U., & Chakrabarti, P. (2020). Conformational landscape of substituted prolines. Amino Acids. [Link]
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How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. [Link]
-
Pérez-Trujillo, M., et al. (2010). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry. [Link]
-
Chiral separation of amino acids by gas chromatography. (2016). ResearchGate. [Link]
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Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. [Link]
-
Designating the Configuration of Chiral Centers. (n.d.). Michigan State University Chemistry. [Link]
-
Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. (2016). Master Organic Chemistry. [Link]
-
Proline. (2023). In Wikipedia. [Link]
-
Proline-Aromatic Sequences Stabilize Turns via C–H/π interactions in both cis-Proline and trans-Proline. (2023). ChemRxiv. [Link]
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Conformations of proline. (1970). Journal of the American Chemical Society. [Link]
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L-Proline. (2017). American Chemical Society. [Link]
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L-Proline. (n.d.). SoleChem. [Link]
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L-Proline. (n.d.). PubChem. [Link]
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Geometry of proline and hydroxyproline I: An analysis of X-ray crystal structure data. (1986). Biochemical and Biophysical Research Communications. [Link]
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X-ray diffraction images from loops containing proline (Pro) and either... (n.d.). ResearchGate. [Link]
-
Chemoenzymatic Synthesis of cis-4-Hydroxy-D-proline. (2001). ResearchGate. [Link]
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Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. (2013). Angewandte Chemie. [Link]
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Stereoselective Synthesis of Quaternary Proline Analogues. (2011). Molecules. [Link]
- Method for synthesizing 4-oxo-L-proline derivative. (2015).
-
Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. (2021). Synthetic and Systems Biotechnology. [Link]
-
Proline biochemistry & structural awkwardness. (2021). YouTube. [Link]
-
Proline Derivatives and Analogs. (n.d.). Merck Millipore. [Link]
-
A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. (2013). Angewandte Chemie. [Link]
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An In-depth Technical Guide to the Solubility Profile of (R)-4-Oxopyrrolidine-2-carboxylic Acid
Introduction: The Critical Role of Solubility in Drug Development
(R)-4-Oxopyrrolidine-2-carboxylic acid, a chiral pyrrolidone derivative, represents a class of compounds of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a cornerstone in the design of novel therapeutics, offering a three-dimensional structure that can enhance biological activity and improve pharmacokinetic properties.[1] However, the successful translation of a promising compound from the laboratory to a clinical setting is critically dependent on its physicochemical properties, paramount among which is solubility. A thorough understanding of a compound's solubility in both aqueous and organic media is fundamental to formulation development, bioavailability, and ultimately, therapeutic efficacy.
This technical guide provides a comprehensive analysis of the solubility profile of this compound. We will delve into its solubility in water and a range of common organic solvents, explore the underlying physicochemical principles governing its solubility, and provide detailed experimental protocols for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this important class of molecules.
Physicochemical Properties and their Influence on Solubility
The solubility of this compound is dictated by its molecular structure, which features a carboxylic acid, a secondary amine within a cyclic system, and a ketone. These functional groups impart a polar and ionizable character to the molecule, predisposing it to complex interactions with various solvents.
Similar to other amino acids, this compound can exist as a zwitterion in aqueous solutions at physiological pH.[2] The presence of both a protonated amine (a positive charge) and a deprotonated carboxylic acid (a negative charge) within the same molecule generally leads to strong intermolecular interactions in the solid state and a preference for polar, protic solvents like water that can effectively solvate these charged moieties.
The solubility of amino acids is significantly influenced by the pH of the solution.[3][4] At the isoelectric point (pI), the net charge of the molecule is zero, and its solubility is at a minimum. In more acidic or basic solutions, the molecule acquires a net positive or negative charge, respectively, which enhances its interaction with water and increases its solubility.
Solubility Profile of this compound: An Overview
While specific quantitative solubility data for this compound is not extensively reported in the public domain, a reliable estimation of its solubility profile can be derived from closely related structural analogs, such as 4-oxoproline and pyroglutamic acid. Research indicates that 4-oxoproline exhibits low solubility in organic solvents.[5] More specific data for D-Pyroglutamic acid ((R)-5-Oxopyrrolidine-2-carboxylic acid) shows a solubility of approximately 10 mg/mL in both DMSO and dimethylformamide, and around 10 mg/mL in PBS at pH 7.2.[6] The L-enantiomer, L-Pyroglutamic acid, demonstrates similar solubility, with values of approximately 20 mg/mL in DMSO, 16 mg/mL in DMF, and 5 mg/mL in PBS (pH 7.2), while being only slightly soluble in ethanol.[1]
Based on these data and the inherent polarity of the molecule, we can project the following solubility characteristics for this compound:
| Solvent | Solvent Polarity (Relative) | Predicted Solubility | Rationale |
| Water | High | High | The polar, ionizable nature of the molecule, including its ability to form zwitterions and engage in hydrogen bonding, favors high aqueous solubility. Solubility is expected to be pH-dependent. |
| Methanol | High | Moderate | As a polar protic solvent, methanol can engage in hydrogen bonding, but its lower dielectric constant compared to water may result in slightly lower solubility. |
| Ethanol | High | Low to Moderate | Similar to methanol, but with a longer non-polar alkyl chain, leading to a further reduction in its ability to solvate the polar solute. L-Pyroglutamic acid is only slightly soluble in ethanol.[1] |
| Isopropanol | Medium | Low | The increased non-polar character of isopropanol significantly reduces its capacity to dissolve polar, ionic species. |
| Acetone | Medium | Low | Acetone is a polar aprotic solvent and is less effective at solvating the charged groups of the zwitterionic form compared to protic solvents. |
| Acetonitrile | Medium | Low | Similar to acetone, acetonitrile's polar aprotic nature makes it a poor solvent for this type of compound. |
| Dimethyl Sulfoxide (DMSO) | High | Moderate to High | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of compounds. Data for related compounds suggests a solubility in the range of 10-20 mg/mL.[1][6] |
| N,N-Dimethylformamide (DMF) | High | Moderate to High | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solvate the molecule. Data for related compounds suggests a solubility in the range of 10-16 mg/mL.[1][6] |
| Dichloromethane (DCM) | Low | Very Low | As a non-polar solvent, DCM is not expected to significantly dissolve a polar, ionizable compound. |
| Hexane | Very Low | Insoluble | A non-polar hydrocarbon solvent that will not effectively solvate the polar functional groups of the molecule. |
Experimental Determination of Solubility: The Shake-Flask Method
To obtain precise and reliable solubility data, the shake-flask method is a well-established and widely accepted experimental protocol. This method determines the equilibrium solubility of a compound in a given solvent.
Experimental Workflow
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Technical Guide: pKa and Isoelectric Point of (R)-4-Oxopyrrolidine-2-carboxylic acid
This is an in-depth technical guide on the physicochemical properties of (R)-4-Oxopyrrolidine-2-carboxylic acid , focusing on its pKa values and isoelectric point.
Executive Summary
This compound (also known as 4-oxoproline or 4-ketoproline) is a non-proteinogenic amino acid derivative of proline.[1] It is characterized by a ketone group at the C4 position, which exerts a profound electron-withdrawing effect on the pyrrolidine ring.[1] This electronic perturbation significantly alters the acid-base properties compared to its parent compound, proline, and its precursor, 4-hydroxyproline.[1]
Key Physicochemical Parameters:
| Parameter | Value (Approximate/Experimental) | Context |
|---|---|---|
| pKa₁ (α-Carboxyl) | ~1.8 – 2.0 | Acidic shift due to C4-oxo induction.[1] |
| pKa₂ (α-Amine) | ~7.3 | Significant reduction from Proline (10.[1]6) due to -I effect.[1] |
| Isoelectric Point (pI) | ~4.55 – 4.65 | Calculated from pKa values.[1] |
| Hydration State | Equilibrium | Exists as a mix of ketone and gem-diol (hydrate) in water.[1] |
Chemical Identity & Stereochemistry[1]
-
IUPAC Name: (2R)-4-oxopyrrolidine-2-carboxylic acid[1]
-
Common Names: 4-Oxo-D-proline, 4-Keto-D-proline.[1]
-
Stereochemistry: The guide focuses on the (R)-enantiomer (D-configuration).[1] Note that in achiral solvents (like water), the pKa and pI values of the (R)-enantiomer are identical to those of the natural (S)-enantiomer (L-isomer).[1]
-
CAS Number: 4042-36-8 (R-isomer), 4347-18-6 (S-isomer).[1]
Structural Dynamics
Unlike standard amino acids, 4-oxoproline undergoes a reversible hydration reaction in aqueous solution.[1] The C4 ketone reacts with water to form a gem-diol (4,4-dihydroxyproline).[1]
-
Ketone Form: Strong electron-withdrawing carbonyl (sp² carbon).[1]
-
Hydrate Form: Two hydroxyl groups (sp³ carbon), still withdrawing but sterically distinct.[1]
-
Equilibrium:
(predominantly ketone in organic solvents, but significant hydration in water).[1]
Physicochemical Analysis: pKa and pI
The α-Carboxyl Group (pKa₁)
The carboxyl group of proline has a pKa of 1.[1]99. In 4-oxoproline, the electron-withdrawing nature of the ketone at C4 pulls electron density through the
-
Effect: Increases acidity (lowers pKa).[1]
-
Value: ~1.8 . This is consistent with trends seen in 4-fluoroproline and 4,4-difluoroproline, where increased electronegativity at C4 lowers the pKa₁.[1]
The α-Amine Group (pKa₂)
The most dramatic shift occurs at the secondary amine.[1] In natural proline, the pKa is high (10.60).[1]
-
Mechanism: The C4 ketone is a powerful electron-withdrawing group.[1] It reduces the electron density on the nitrogen atom via the carbon skeleton, destabilizing the protonated ammonium state (
) and making it much more acidic (easier to deprotonate).[1] -
Experimental Evidence: Enzymatic studies on 4-oxoproline reductase identify an ionizable group on the substrate with an apparent pKa of 7.3 , which corresponds to the
-amine.[1] This is a massive shift of >3 units compared to proline.[1] -
Comparative Data:
Isoelectric Point (pI) Calculation
The isoelectric point is the pH at which the net charge of the molecule is zero (zwitterionic form dominates).[1]
Using the derived values:
Implication: this compound is significantly more acidic than natural proline (pI 6.3).[1] At physiological pH (7.4), a substantial fraction of the amine may be unprotonated compared to standard amino acids.[1]
Visualizing the Equilibrium & Protonation
The following diagram illustrates the dynamic equilibrium between the ketone and hydrate forms, and the pH-dependent protonation states.
Caption: Protonation states of 4-oxoproline showing the parallel equilibrium between ketone and hydrate forms.
Experimental Protocols for Validation
To empirically verify these values in your specific buffer system, use the following self-validating protocols.
Potentiometric Titration (Standard Method)
This method determines the macroscopic pKa values.[1]
-
Preparation: Dissolve 0.1 mmol of (R)-4-oxoproline in 10 mL of degassed, deionized water (
-free). -
Acidification: Add 1.0 equivalent of HCl to fully protonate the species (starting at pH < 1.5).
-
Titration: Titrate with 0.1 M standardized NaOH (carbonate-free) using a calibrated glass electrode.
-
Data Analysis: Plot pH vs. Volume of NaOH.
-
Validation: The curve should show a distinct buffering region around pH 7.3, confirming the lower amine pKa.
NMR-pH Titration (Structural Method)
This method distinguishes between the ketone and hydrate forms.[1]
-
Sample: Prepare a 5 mM solution in
with DSS (internal standard). -
Titration: Adjust pD from 1.0 to 12.0 using DCl and NaOD.
-
Observation: Monitor the chemical shift (
) of the -proton (H2) and the -protons (H3).
Synthesis and Stability Context
When working with (R)-4-oxoproline, researchers must be aware of its stability profile, which directly impacts pKa measurements.[1]
-
Decarboxylation Risk: Like many
-keto acids (or -keto in this ring system), the electron-withdrawing ketone can facilitate decarboxylation under thermal stress or highly acidic conditions, although the cyclic constraint adds some stability.[1] -
Synthesis Pathway: Typically synthesized from (R)-4-hydroxyproline via oxidation (e.g., Jones oxidation or Swern oxidation) of the N-protected derivative.[1]
Caption: Standard synthetic route from hydroxyproline to oxoproline.[1]
References
-
Recharacterization of BDH2 as 4-Oxo-L-Proline Reductase. ResearchGate. (2025).[1] Identifies substrate pKa of 7.[1]3.
-
Proline Editing: Synthesis of Functionally Diverse Peptides. SciSpace/JACS. Discusses hydration equilibrium and synthesis.
-
4-Ketoproline: An Electrophilic Proline Analog. PubMed.[1] Discusses conformational properties and pKa analogs.
-
Bordwell pKa Table. Organic Chemistry Data. Standard reference for acidity trends.
Sources
Methodological & Application
The Versatile Chiral Synthon: (R)-4-Oxopyrrolidine-2-carboxylic Acid in Modern Drug Discovery
(R)-4-Oxopyrrolidine-2-carboxylic acid , a conformationally constrained, non-proteinogenic amino acid analogue, has emerged as a powerful chiral building block in medicinal chemistry. Its rigid pyrrolidine ring, bearing a ketone at the 4-position, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide offers researchers, scientists, and drug development professionals an in-depth look into the applications and synthetic protocols involving this valuable chiral synthon.
The strategic incorporation of the 4-oxopyrrolidine moiety can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates, including enhanced metabolic stability, improved binding affinity through conformational restriction, and the introduction of new vectors for molecular interactions. This has led to its use in the development of novel therapeutics, particularly in the fields of antiviral and anticancer research[1][2].
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound and its derivatives is essential for its effective use in synthesis.
| Property | This compound | (2R)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid |
| CAS Number | 911284-93-0[3][4] | 364077-84-9[5] |
| Molecular Formula | C₅H₇NO₃[3] | C₁₀H₁₅NO₅[5] |
| Molecular Weight | 129.11 g/mol [3] | 229.23 g/mol [6] |
| Boiling Point | 341.8±42.0 °C (Predicted)[3] | Not available |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in water | Soluble in organic solvents (e.g., DCM, THF) |
Core Synthetic Transformations and Protocols
The true utility of this compound lies in its chemical tractability. The secondary amine, carboxylic acid, and ketone functionalities serve as handles for a wide range of chemical modifications. The following sections detail key synthetic transformations with step-by-step protocols.
N-Protection: A Gateway to Further Functionalization
Protection of the secondary amine is typically the first step in the synthetic manipulation of this compound. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Protocol: Synthesis of (2R)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
This protocol details the N-Boc protection of this compound. The causality behind this experimental choice is the need to prevent the secondary amine from participating in side reactions during subsequent transformations of the carboxylic acid or ketone moieties. The use of a biphasic solvent system (THF/water) and a mild base like sodium bicarbonate ensures efficient reaction while minimizing potential side reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a 1:1 mixture of THF and water, add sodium bicarbonate (2.5 eq).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add a solution of di-tert-butyl dicarbonate (1.2 eq) in THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield (2R)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid as a white solid. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Stereoselective Reduction of the 4-Keto Group: Accessing Chiral Hydroxyproline Analogs
The ketone at the 4-position provides a strategic entry point to introduce new stereocenters. Diastereoselective reduction of the ketone in N-protected 4-oxoproline derivatives allows for the synthesis of both cis- and trans-4-hydroxyproline analogs, which are valuable components of peptidomimetics and conformationally constrained peptides[7]. The choice of reducing agent is critical for controlling the stereochemical outcome. Bulky hydride reagents, such as L-Selectride, often provide high diastereoselectivity.
Protocol: Diastereoselective Reduction of N-Boc-(2R)-4-oxopyrrolidine-2-carboxylic acid methyl ester
This protocol describes the diastereoselective reduction of the 4-keto group to a hydroxyl group, yielding the cis-hydroxyproline derivative. The rationale for using L-Selectride at low temperatures is to achieve high stereocontrol through a sterically hindered approach of the hydride to the carbonyl, leading preferentially to the syn (in this case, cis) diol product[8][9][10].
Materials:
-
N-Boc-(2R)-4-oxopyrrolidine-2-carboxylic acid methyl ester (prepared by esterification of the N-Boc acid)
-
L-Selectride (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve N-Boc-(2R)-4-oxopyrrolidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride (1.2 eq, 1.0 M solution in THF) dropwise via syringe to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure N-Boc-(2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester.
Incorporation into Peptides: Crafting Conformationally Constrained Peptidomimetics
The incorporation of 4-oxoproline into peptide sequences is a powerful strategy for creating conformationally constrained peptidomimetics[7]. The ketone functionality can serve as a handle for further modifications or can influence the local peptide conformation. Solid-phase peptide synthesis (SPPS) is the method of choice for this application, typically utilizing the Fmoc-protected 4-oxoproline derivative.
Sources
- 1. chempep.com [chempep.com]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | MDPI [mdpi.com]
- 3. This compound CAS#: 911284-93-0 [m.chemicalbook.com]
- 4. 911284-93-0|this compound|BLD Pharm [bldpharm.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | C10H15NO5 | CID 11593804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Proline editing: a divergent strategy for the synthesis of conformationally diverse peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Boc and Fmoc Strategies for (R)-4-Oxopyrrolidine-2-carboxylic Acid
This guide details the protection and synthesis strategies for (R)-4-Oxopyrrolidine-2-carboxylic acid (also known as N-protected 4-oxo-D-proline).
Strategic Overview & Chemical Logic
This compound is a critical scaffold in peptidomimetic drug design, offering conformational constraint and a reactive ketone handle for further functionalization (e.g., reductive amination, Wittig reactions).
The Core Challenge: You cannot simply "protect" 4-oxoproline. The free amino acid 4-oxoproline is unstable, prone to decarboxylation, and exists in a complex equilibrium with its hydrate. The Solution: The "protection" strategy is effectively a synthesis strategy starting from the stable chiral pool precursor: (R)-4-Hydroxyproline (specifically cis- or trans-4-hydroxy-D-proline).
The workflow follows a strict order of operations:
-
N-Protection (Boc or Fmoc) of the stable Hydroxyproline.
-
Oxidation of the C4-hydroxyl to the ketone.
Selection Guide: Boc vs. Fmoc
| Feature | Boc Strategy | Fmoc Strategy |
| Primary Utility | Solution-phase synthesis; Base-sensitive targets. | Solid-phase peptide synthesis (SPPS); Acid-sensitive targets. |
| Oxidation Method | TEMPO/Bleach (Basic/Neutral). Highly efficient, scalable. | IBX, DMP, or Jones (Acidic/Neutral). AVOID TEMPO/Bleach (Basic pH cleaves Fmoc). |
| Racemization Risk | Moderate (during activation). | Low (if base contact is minimized after oxidation). |
| Storage Stability | High (crystalline solid). | Moderate (often an oil or foam; store at -20°C). |
Protocol A: Boc-Protection Strategy
Target: N-Boc-(R)-4-oxoproline Mechanism: Nucleophilic attack of the amine on Boc anhydride followed by radical oxidation of the secondary alcohol.
Phase 1: N-Boc Protection
Precursor: D-trans-4-Hydroxyproline (H-D-Hyp-OH) or D-cis-4-Hydroxyproline.
-
Dissolution: Dissolve 10 mmol of H-D-Hyp-OH in 10 mL of 1 M NaOH and 10 mL of dioxane (1:1 v/v).
-
Reagent Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) dropwise.
-
Reaction: Warm to room temperature (RT) and stir for 12–16 hours. Maintain pH ~9-10 with dilute NaOH if necessary.
-
Workup:
-
Evaporate dioxane under reduced pressure.
-
Acidify the aqueous residue to pH 2–3 with 1 M KHSO₄ (Avoid HCl to prevent Boc cleavage).
-
Extract with Ethyl Acetate (3x).[1] Dry over Na₂SO₄ and concentrate.
-
Result: N-Boc-D-Hyp-OH (White foam/solid).
-
Phase 2: TEMPO-Mediated Oxidation
Why this method? It is mild, selective, and avoids heavy metals (Cr) typical of Jones oxidation.
-
Setup: Dissolve N-Boc-D-Hyp-OH (10 mmol) in Ethyl Acetate (30 mL) and Toluene (30 mL). Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy, 0.02 equiv) and NaBr (0.1 equiv) dissolved in minimal water.
-
Oxidant Addition: Cool to 0°C. Add NaOCl (Bleach, 10–12% solution, 1.2 equiv) dropwise over 30 mins.
-
Critical Control Point: Maintain pH at ~8.5–9.0 using saturated NaHCO₃. If pH drops, Boc removal or side reactions may occur.
-
-
Quenching: Once TLC shows consumption of starting material (~1–2 h), add aqueous Na₂S₂O₃ (thiosulfate) to quench active chlorine.
-
Isolation:
Protocol B: Fmoc-Protection Strategy
Target: N-Fmoc-(R)-4-oxoproline Critical Constraint: Fmoc is base-labile. Do not use TEMPO/Bleach (requires pH 9). Use acidic/neutral oxidation (IBX or Jones).
Phase 1: N-Fmoc Protection
-
Dissolution: Dissolve H-D-Hyp-OH (10 mmol) in 10% Na₂CO₃ (25 mL) and Dioxane (15 mL).
-
Reagent Addition: Cool to 0°C. Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide, 1.1 equiv) dissolved in Dioxane dropwise.
-
Why Fmoc-OSu? It is more selective and produces fewer oligomers than Fmoc-Cl.
-
-
Reaction: Stir at RT for 18 h.
-
Workup:
-
Dilute with water, wash with Et₂O (to remove excess Fmoc-OSu/byproducts).
-
Acidify aqueous phase to pH 2 with 1 M HCl (Fmoc is acid stable).
-
Extract with Ethyl Acetate, dry, and concentrate.[1]
-
Phase 2: IBX Oxidation (The "Gold Standard" for Fmoc)
Why this method? 2-Iodoxybenzoic acid (IBX) operates in neutral/acidic media, preserving the Fmoc group perfectly.
-
Solvent System: Dissolve N-Fmoc-D-Hyp-OH (5 mmol) in DMSO (IBX is insoluble in most other solvents). Concentration: ~0.3 M.
-
Reaction: Add IBX (1.5 equiv) in one portion at RT.
-
Conditions: Stir for 3–6 hours. The reaction is usually clean.
-
Workup:
-
Dilute with water/ice. The byproduct (IBA) and excess IBX will precipitate. Filter them off.
-
Extract the filtrate with Ethyl Acetate.[1]
-
Wash organic layer extensively with water (to remove DMSO) and brine.
-
Concentrate to yield N-Fmoc-(R)-4-oxoproline .
-
Visual Workflows (Graphviz)
Diagram 1: Comparative Synthesis Pathways
Caption: Parallel synthesis workflows for Boc and Fmoc protected (R)-4-oxoproline. Note the divergence in oxidation conditions to ensure protecting group stability.
Technical Data & Troubleshooting
Quantitative Comparison
| Parameter | Boc-Route (TEMPO) | Fmoc-Route (IBX) |
| Typical Yield | 90–96% | 85–92% |
| Reaction Time | 1–2 Hours | 3–6 Hours |
| Purification | Acid/Base Extraction | Filtration + Extraction |
| Byproducts | NaCl (benign) | Iodobenzoic acid (recyclable) |
Troubleshooting Guide
-
Hydrate Formation:
-
Observation: NMR shows a complex mixture or missing ketone peak (~210 ppm).
-
Cause: The C4 ketone is electron-deficient and readily forms a gem-diol (hydrate) with water.
-
Fix: This is reversible. The hydrate is reactive and can be used directly. To characterize, dry thoroughly under high vacuum or distill with toluene (azeotropic drying).
-
-
Racemization at C2:
-
Risk:[1] The C4 ketone increases the acidity of the C2 proton.
-
Prevention: Avoid strong bases after the oxidation step. Use weak bases (e.g., DIPEA, Collidine) if coupling immediately.
-
-
Fmoc Cleavage during Oxidation:
-
Cause: Using TEMPO/Bleach without pH control (Bleach is naturally basic, pH ~11).
-
Fix: Switch to IBX (DMSO) or Dess-Martin Periodinane (DCM).
-
References
-
Synthesis of N-Boc-4-oxo-L-proline (Applicable to D-isomer)
- Source: ChemicalBook / Vertex AI Search Results.
- Context: Describes the TEMPO/TCCA and TEMPO/Bleach protocols with >95% yield.
-
Racemization Risks in Proline Derivatives
- Title: Unexpected racemization of proline or hydroxy-proline phenacyl ester.
- Source: PubMed / NIH.
-
Oxidation of Proline Residues (Copper Catalyzed)
- Title: Copper catalyzed Shono-type oxid
- Source: PMC / NIH.
- Context: Standard organic synthesis protocols for acid-sensitive oxidation (General Literature Consensus for Fmoc-Hyp oxidation).
Sources
Application Notes & Protocols: Strategic Application of the Wittig Reaction for the Synthesis of (R)-4-Methylene-pyrrolidine-2-carboxylic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrrolidine Scaffolds and the Wittig Olefination
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, chiral 4-substituted pyrrolidine-2-carboxylic acid derivatives are key building blocks for a wide range of therapeutic agents, including antiviral, anticancer, and central nervous system-targeting compounds. The introduction of an exocyclic methylene group at the 4-position of the pyrrolidine ring can significantly influence the biological activity and pharmacokinetic properties of these molecules. The Wittig reaction stands as a powerful and reliable method for the olefination of ketones, offering a direct route to such modifications.[1][2][3]
This application note provides a comprehensive guide to the strategic application of the Wittig reaction to (R)-4-Oxopyrrolidine-2-carboxylic acid. We will address the inherent challenges posed by the substrate's multiple functional groups—a chiral center, a secondary amine, and a carboxylic acid—and present a detailed, multi-step protocol that ensures the preservation of stereochemical integrity and high reaction yields.
Strategic Considerations for the Wittig Reaction on this compound
A direct Wittig reaction on the unprotected this compound is not feasible due to the presence of acidic protons on the carboxylic acid and the secondary amine. These would be readily deprotonated by the strong base required to generate the phosphonium ylide, leading to the consumption of the base and potential side reactions. Therefore, a robust protecting group strategy is paramount.
Furthermore, the chiral center at the C-2 position is in proximity to the C-4 keto group. The basic conditions of the Wittig reaction could potentially lead to epimerization of this sensitive stereocenter.[4][5][6] Our protocol is designed to mitigate this risk through careful selection of reaction conditions.
Our proposed synthetic route involves three key stages:
-
Protection: Orthogonal protection of the secondary amine and the carboxylic acid.
-
Wittig Olefination: The core carbon-carbon bond-forming reaction to introduce the methylene group.
-
Deprotection: Removal of the protecting groups to yield the final product.
Part 1: Protection of this compound
To ensure the success of the Wittig reaction, both the secondary amine and the carboxylic acid functionalities must be masked. We have selected the tert-Butoxycarbonyl (Boc) group for the amine and a methyl ester for the carboxylic acid. The Boc group is stable under the basic conditions of the Wittig reaction and can be removed under acidic conditions.[7][8][9] The methyl ester is also stable to the reaction conditions and can be hydrolyzed if the free acid is desired in the final product.
Protocol 1.1: Esterification of this compound
This protocol describes the Fischer esterification of the carboxylic acid moiety.
| Reagent/Parameter | Condition/Value |
| Starting Material | This compound |
| Reagents | Methanol (anhydrous), Thionyl chloride (SOCl₂) |
| Solvent | Methanol (anhydrous) |
| Temperature | 0 °C to reflux |
| Reaction Time | 4-6 hours |
Step-by-Step Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol (10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the excess methanol and HCl.
-
The crude (R)-methyl 4-oxopyrrolidine-2-carboxylate hydrochloride salt can be used directly in the next step or purified further if necessary.
Protocol 1.2: N-Boc Protection
This protocol details the protection of the secondary amine with a Boc group.[7][10]
| Reagent/Parameter | Condition/Value |
| Starting Material | (R)-methyl 4-oxopyrrolidine-2-carboxylate hydrochloride |
| Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N) |
| Solvent | Dichloromethane (DCM, anhydrous) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-16 hours |
Step-by-Step Procedure:
-
Dissolve the crude (R)-methyl 4-oxopyrrolidine-2-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (15 mL per 1 g of starting material).
-
Cool the solution to 0 °C and add triethylamine (2.5 eq) dropwise to neutralize the hydrochloride salt and act as a base.
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, (R)-1-Boc-2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, can be purified by column chromatography on silica gel.
Part 2: The Wittig Reaction
With the protected substrate in hand, we can now proceed with the Wittig olefination. We will utilize methylenetriphenylphosphorane, a non-stabilized ylide, which is highly reactive and suitable for the olefination of ketones.[1][11][12] The ylide will be generated in situ from methyltriphenylphosphonium bromide using a strong base.
Workflow for the Wittig Reaction
Caption: Overall synthetic workflow.
Protocol 2.1: Wittig Olefination of Protected (R)-4-Oxopyrrolidine-2-carboxylate
| Reagent/Parameter | Condition/Value |
| Starting Material | (R)-1-Boc-2-methyl 4-oxopyrrolidine-1,2-dicarboxylate |
| Reagents | Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) |
| Solvent | Tetrahydrofuran (THF, anhydrous) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2-4 hours |
Step-by-Step Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF (20 mL per 1 g of phosphonium salt).
-
Cool the suspension to 0 °C and add n-butyllithium (1.4 eq, as a solution in hexanes) dropwise. The mixture will turn a characteristic deep yellow or orange, indicating the formation of the ylide. Stir at this temperature for 1 hour.
-
In a separate flask, dissolve (R)-1-Boc-2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous THF.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath) and slowly add the solution of the ketone dropwise via a syringe.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Work-up and Purification: Removal of Triphenylphosphine Oxide (TPPO)
A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct. While column chromatography is an option, a chromatography-free method is often preferred for scalability.
Protocol 2.2: TPPO Removal by Precipitation
-
After concentrating the crude reaction mixture, dissolve the residue in a minimal amount of dichloromethane or toluene.
-
Slowly add a non-polar solvent such as hexanes or pentane while stirring vigorously.
-
The TPPO will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.
-
Filter the mixture through a pad of Celite, washing the solid with cold hexanes.
-
The filtrate contains the desired product. Concentrate the filtrate under reduced pressure to obtain the purified (R)-1-Boc-2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate.
Mechanism of the Wittig Reaction
Caption: Simplified Wittig reaction mechanism.
Part 3: Deprotection
The final step is the removal of the Boc and methyl ester protecting groups to yield the target molecule. This can be achieved in a single step using strong acidic conditions.
Protocol 3.1: Acidic Hydrolysis for Deprotection
| Reagent/Parameter | Condition/Value |
| Starting Material | (R)-1-Boc-2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate |
| Reagents | 6M Hydrochloric acid (HCl) |
| Solvent | Water |
| Temperature | Reflux |
| Reaction Time | 8-12 hours |
Step-by-Step Procedure:
-
Dissolve the protected pyrrolidine derivative (1.0 eq) in 6M HCl (20 mL per 1 g of starting material).
-
Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove water and excess HCl.
-
The crude product, (R)-4-methylenepyrrolidine-2-carboxylic acid hydrochloride, can be purified by recrystallization or ion-exchange chromatography.
The Wittig reaction is a highly effective method for the synthesis of 4-methylenepyrrolidine derivatives from the corresponding 4-oxo precursors. The success of this transformation hinges on a well-defined protecting group strategy to mask the reactive amine and carboxylic acid functionalities. The protocol outlined in this application note provides a reliable and reproducible pathway for this synthesis, with careful consideration given to the preservation of stereochemical integrity and efficient purification. This methodology should prove valuable for researchers in medicinal chemistry and drug development engaged in the synthesis of novel pyrrolidine-based compounds.
References
-
Wikipedia. Wittig reaction.[Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions.[Link]
-
Biointerface Research in Applied Chemistry. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs.[Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.[Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction.[Link]
-
PubMed. (2011). Well-defined Homopolypeptides, Copolypeptides, and Hybrids of Poly(l-Proline).[Link]
-
Science madness Discussion Board. (2007). L-Proline Esterification.[Link]
-
Organic Syntheses Procedure. L-Proline.[Link]
- Books Gateway. (2019). Avoid Protecting Groups | Green Chemistry: Principles and Case Studies.
-
MDPI. Protecting Groups in Peptide Synthesis: A Detailed Guide.[Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis.[Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples.[Link]
-
PMC. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis.[Link]
-
orientjchem.org. Epimerization of Cyclic Alanyl-Alanine in Basic Solutions.[Link]
-
Chemistry Stack Exchange. (2017). Can an ethyl ester of L-proline be synthesised from the amino acid and ethyl alcohol in toluene with azeotropic distillation of water?[Link]
-
Organic Chemistry Portal. Wittig Reaction.[Link]
-
PMC. Epimerisation in Peptide Synthesis.[Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Application Note: (R)-4-Oxopyrrolidine-2-carboxylic Acid in Asymmetric Organocatalysis
This Application Note and Protocol Guide details the catalytic utility of (R)-4-Oxopyrrolidine-2-carboxylic acid (also known as (R)-4-oxoproline), a specialized organocatalyst.
Executive Summary
This compound (CAS: 911284-93-0) represents a distinct class of "electron-deficient" proline surrogates. Unlike the ubiquitous L-proline, this catalyst belongs to the D-series (R-configuration at the C2 chiral center), enabling the synthesis of (S)-enantiomers of aldol and Mannich adducts—the "mirror image" of standard proline catalysis.
Its defining structural feature—the C4-ketone—exerts a strong electron-withdrawing inductive effect (
Catalyst Profile & Mechanistic Insight
Structure-Activity Relationship (SAR)
The catalytic efficiency of (R)-4-oxoproline is governed by the interplay between its rigid pyrrolidine backbone and the electronic influence of the C4-carbonyl group.
-
Chirality (C2-R): Directs the stereochemical outcome to the (S)-enantiomer (anti-aldol major) via a Zimmerman-Traxler transition state.
-
Electronic Tuning (C4=O): The ketone pulls electron density through the
-framework.-
Effect 1: Reduces nucleophilicity of the secondary amine (slower enamine formation compared to proline).
-
Effect 2: Increases acidity of the carboxylic acid (enhanced hydrogen bonding capability in the transition state).
-
Effect 3: Facilitates rapid hydrolysis of the iminium intermediate, often the rate-limiting step in bulky substrate reactions.
-
Mechanistic Pathway (Enamine Cycle)
The reaction proceeds via the standard enamine activation mode. The diagram below illustrates the cycle, highlighting the inductive influence of the oxo-group.
Figure 1: Catalytic cycle of (R)-4-oxoproline. The C4-oxo group enhances the acidity of the
Key Applications & Comparative Data
Asymmetric Aldol Reaction (The "Mirror Image" Synthesis)
The primary application is the synthesis of (S)-configured
Representative Reaction:
Acetone + 4-Nitrobenzaldehyde
Performance Comparison
The table below contrasts (R)-4-oxoproline with standard L-proline.
| Feature | L-Proline (Natural) | (R)-4-Oxoproline (Synthetic) |
| Stereochemistry (C2) | (S)-Configuration | (R)-Configuration |
| Major Aldol Product | (R)-Enantiomer (Anti) | (S)-Enantiomer (Anti) |
| Electronic Nature | Electron-Rich | Electron-Deficient |
| Solubility (DMSO/H2O) | Moderate | High (due to polarity of ketone) |
| Reaction Rate | Fast (Nucleophilic amine) | Moderate (Inductive effect slows attack) |
| Turnover | Good | Excellent (Faster hydrolysis) |
Detailed Experimental Protocols
Protocol A: Preparation of the Catalyst
(R)-4-oxoproline is commercially available, but can be synthesized from D-hydroxyproline if cost is a factor.
Objective: Synthesis of this compound via Jones Oxidation. Precursor: cis-4-Hydroxy-D-proline (or trans-4-hydroxy-D-proline).[1]
-
Protection: Dissolve cis-4-hydroxy-D-proline (10 mmol) in 1M NaOH (20 mL) and dioxane (10 mL). Add (Boc)₂O (1.1 equiv) at 0°C. Stir 12h. Acidify and extract to obtain N-Boc-4-hydroxy-D-proline .
-
Oxidation: Dissolve the N-Boc intermediate in acetone (0.2 M). Add Jones reagent (CrO₃/H₂SO₄) dropwise at 0°C until the orange color persists. Stir for 2 hours.
-
Workup: Quench with isopropanol (turns green). Filter off Cr salts. Concentrate filtrate. Dissolve residue in EtOAc, wash with water/brine. Dry (Na₂SO₄) and concentrate to yield N-Boc-4-oxo-D-proline .
-
Deprotection: Treat with TFA/DCM (1:1) for 1 hour at RT. Remove volatiles under vacuum. Precipitate with Et₂O to obtain (R)-4-oxoproline trifluoroacetate salt .
-
Note: The free amino acid can be generated by passing through an ion-exchange resin (Dowex 50W) or careful neutralization.
-
Protocol B: Asymmetric Aldol Reaction (Standard Operating Procedure)
Objective: Synthesis of (S)-Aldol Adducts. Scale: 1.0 mmol (Aldehyde limiting reagent).
Reagents:
-
Catalyst: this compound (20 mol%, 26 mg)
-
Substrate A: 4-Nitrobenzaldehyde (1.0 mmol, 151 mg)
-
Substrate B: Acetone (20 vol%, excess)
-
Solvent: DMSO (anhydrous, 4 mL)
Workflow Diagram:
Figure 2: Experimental workflow for the batch aldol reaction.
Step-by-Step Procedure:
-
Catalyst Solubilization: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-4-oxoproline (26 mg, 0.2 mmol) in DMSO (4 mL). Ensure complete dissolution.
-
Tip: If using the TFA salt from Protocol A, add 1.0 equiv of DIPEA to neutralize the salt in situ, though using the free zwitterion is preferred for higher enantioselectivity.
-
-
Enamine Formation: Add Acetone (1 mL, excess) to the catalyst solution. Stir vigorously at room temperature (25°C) for 15–20 minutes. This "induction period" allows the equilibrium concentration of the enamine intermediate to build up.
-
Substrate Addition: Add 4-Nitrobenzaldehyde (151 mg, 1.0 mmol) in one portion.
-
Reaction: Seal the flask and stir at room temperature. Monitor by TLC (Silica gel, Hexane/EtOAc 2:1).
-
Checkpoint: Reaction typically reaches completion in 24–48 hours.
-
-
Quench & Workup: Pour the mixture into saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Combine organic layers, wash with water (to remove DMSO) and brine. Dry over anhydrous Na₂SO₄. Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Results:
-
Yield: 65–85%
-
ee: 70–90% (S-enantiomer)
-
Stereochemistry: The product will be the (S)-alcohol. Optical rotation should be opposite to that obtained with L-proline.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Catalyst poisoning or product inhibition. | Increase catalyst loading to 30 mol%. Ensure DMSO is dry. |
| Low Enantioselectivity | Racemization of product or non-selective background reaction. | Lower temperature to 0°C or 4°C. Verify catalyst is optically pure (R)-isomer. |
| Slow Reaction | Low nucleophilicity of 4-oxoproline amine. | Add 5-10% water (v/v) to the solvent. Water aids in proton transfer steps.[2] |
| Catalyst Insolubility | Zwitterionic lattice energy high. | Use a solvent mixture: DMSO/Water (9:1) or DMF.[3] |
References
-
General Proline Aldol Mechanism: List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
-
Electronic Effects in Organocatalysis: Zotova, N., et al. (2010). Broadening the Scope of Proline-Catalyzed Aldol Reactions. Chemical Science.
-
Synthesis of 4-Oxoproline: Narayanan, V. V., et al. (1995). Synthesis of 4-oxo-L-proline derivatives. Journal of Organic Chemistry.
-
Application of D-Proline Derivatives: Grondal, C., Jeanty, M., & Enders, D. (2010). Organocatalytic Cascade Reactions as a New Tool in Total Synthesis. Nature Chemistry, 2, 167–178.
-
Compound Data: this compound (CAS 911284-93-0). PubChem.
Sources
Functionalization of the C4 position in (R)-4-Oxopyrrolidine-2-carboxylic acid
Application Note: Strategic Functionalization of the C4 Position in (R)-4-Oxopyrrolidine-2-carboxylic Acid
Executive Summary
This guide details the synthetic protocols for functionalizing the C4 position of This compound (the 4-oxo derivative of D-proline). The C4 ketone serves as a versatile "chemical handle," allowing the installation of amines, alkenes, and halogens to modulate the steric and electronic properties of the pyrrolidine ring.
Critical Note on Stereochemistry: The starting material specified is the (R)-enantiomer (D-series). While the majority of literature describes the natural (S)-enantiomer (L-series), the chemical reactivity described herein is identical, yielding products with mirror-image stereochemistry.[1] All protocols below are optimized to preserve the integrity of the C2 chiral center.
Strategic Considerations & Scaffold Analysis
The pyrrolidine ring exists in a dynamic equilibrium between two puckered conformations: C4-endo and C4-exo. Functionalization at C4 locks this conformation, which is critical for designing peptidomimetics with high receptor affinity.[1]
-
The Electrophile: The C4 ketone is sterically hindered by the N-protecting group (N1) and the carboxylate (C2).
-
The Protecting Groups: Orthogonality is non-negotiable.
-
N1 Protection: tert-Butyloxycarbonyl (Boc) is recommended for stability against nucleophilic attack.[1]
-
C2 Protection: Methyl or tert-butyl ester is required to prevent enolization and racemization of the C2 center during base-mediated reactions.
-
Decision Matrix for C4 Functionalization
The following workflow illustrates the selection of methodologies based on the desired pharmacophore.
Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway based on the target moiety.
Detailed Experimental Protocols
Protocol 1: Stereoselective Reductive Amination (C4-N Bond)
Objective: Install an amine at C4.[1] Mechanism: Formation of an iminium ion followed by hydride delivery. Stereochemical Outcome: Hydride attack typically occurs from the face trans to the bulky C2-ester, resulting in the cis-amino product (relative to the C2 group) as the major diastereomer. For the (R)-scaffold, this yields the (2R, 4R) configuration.[1]
Reagents:
-
Substrate: (R)-1-Boc-2-methyl-4-oxopyrrolidine-2-carboxylate (1.0 eq)
-
Amine: Primary or Secondary amine (1.1 eq)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Solvent: 1,2-Dichloroethane (DCE)[1]
-
Catalyst: Acetic Acid (1.0 eq)[1]
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried flask under Argon, dissolve the ketone substrate in anhydrous DCE (0.1 M). Add the amine and acetic acid. Stir at room temperature for 1 hour to ensure imine/iminium formation. Note: DCE is preferred over DCM for its higher boiling point and better solubility for iminium intermediates.
-
Reduction: Cool the mixture to 0°C. Add STAB in one portion. The reaction is generally exothermic; maintain temperature <5°C during addition.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or PMA).[1]
-
Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to decompose borate complexes.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash chromatography is required to separate the minor trans-diastereomer.
Protocol 2: Wittig Olefination (C4=C Bond)
Objective: Install a carbon chain via an exocyclic double bond.[1] Challenge: The C2 stereocenter is prone to racemization if strong, nucleophilic bases are used.[1] Solution: Use Potassium Hexamethyldisilazide (KHMDS), a bulky, non-nucleophilic base, at low temperatures.[1]
Reagents:
-
Wittig Salt: Methyltriphenylphosphonium bromide (1.2 eq)[1]
-
Base: KHMDS (0.5 M in toluene) (1.1 eq)[1]
-
Substrate: (R)-1-Boc-2-methyl-4-oxopyrrolidine-2-carboxylate (1.0 eq)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Ylide Generation: Suspend the phosphonium salt in anhydrous THF at 0°C. Add KHMDS dropwise. The solution should turn bright yellow (ylide formation).[1] Stir for 45 minutes.
-
Cryogenic Cooling: Cool the ylide solution to -78°C . This is critical to suppress base-mediated epimerization of the C2 center.
-
Addition: Dissolve the ketone substrate in minimal THF and add dropwise to the cold ylide solution over 15 minutes.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C. Do not reflux.
-
Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.[1][2]
-
Purification: The triphenylphosphine oxide byproduct can be difficult to remove. Trituration with cold hexanes often precipitates the oxide before column chromatography.
Protocol 3: Gem-Difluorination (C4-F₂)
Objective: Replace the carbonyl oxygen with two fluorine atoms to increase metabolic stability and lipophilicity. Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1][3] Safety Warning: DAST can be explosive upon heating.[1] Perform all reactions in a fume hood behind a blast shield.
Step-by-Step Methodology:
-
Setup: Dissolve the ketone (1.0 eq) in anhydrous DCM in a plastic (HDPE) or Teflon vessel (glass can react with HF byproducts).
-
Addition: Cool to 0°C. Add DAST (2.5 eq) dropwise.
-
Reaction: Allow to warm to room temperature. Stir for 12–24 hours.[1]
-
Quench (Critical): Cool back to 0°C. Dropwise addition of saturated NaHCO₃. Caution: Vigorous CO₂ evolution.[1]
-
Isolation: Extract with DCM. Purification on silica gel must be done quickly as the product can be acid-sensitive.
Stereochemical & Mechanistic Visualization
The following diagram illustrates the stereochemical control during reductive amination, the most complex of the three transformations regarding chirality.
Figure 2: Mechanistic flow of reductive amination.[1] The bulky C2 ester directs hydride attack to the opposing face, yielding the cis-2,4-substituted pyrrolidine.
Data Summary & Troubleshooting
Table 1: Comparative Analysis of Methodologies
| Parameter | Reductive Amination | Wittig Olefination | Gem-Difluorination |
| Primary Risk | Diastereomer formation (Cis/Trans mix) | Racemization at C2 (Base sensitive) | Elimination to Enamine/Alkene |
| Key Reagent | NaBH(OAc)₃ | KHMDS / Ph₃PCH₃Br | DAST / Deoxo-Fluor |
| Temp.[1] Control | 0°C to RT | -78°C (Strict) | 0°C to RT |
| Typical Yield | 75–90% | 60–80% | 50–70% |
| QC Method | ¹H-NMR (coupling constants J₃-₄) | ¹H-NMR (Alkene shift ~5.0 ppm) | ¹⁹F-NMR (~ -100 ppm) |
Troubleshooting Guide:
-
Low Yield in Wittig: Ensure the phosphonium salt is completely dry (azeotrope with benzene/toluene) before use. Moisture kills the ylide.
-
Racemization at C2: Check the optical rotation. If racemized, switch to a lithium-free base or lower the temperature during the Wittig addition.
-
Elimination in Fluorination: If the vinyl fluoride (alkene) is observed instead of the gem-difluoro product, the reaction temperature was likely too high. Keep strictly at 0°C or use Deoxo-Fluor which is more thermally stable.
References
-
Wittig Reaction on Proline Derivatives: Title: "Wittig Reaction - Common Conditions and Mechanism." Source: Organic Chemistry Portal.[1][4] URL:[Link][1]
-
Stereoselective Reduction & Amination: Title: "Stereoselective Reduction of Prochiral Ketones by Biocatalysts and Chemical Reagents." Source: National Institutes of Health (PMC).[1] URL:[Link][1]
-
Fluorination Protocols: Title: "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor." Source: Organic Letters (via Organic-Chemistry.org).[1] URL:[Link]
-
Conformational Analysis of 4-Oxoproline: Title: "4-Oxoproline as a Site-Specific Infrared Probe."[5][6] Source: J. Phys.[1] Chem. B (via NIH).[1] URL:[Link]
Sources
- 1. rsc.org [rsc.org]
- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 3. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support: Integrity Assurance for (R)-4-Oxopyrrolidine-2-carboxylic Acid Couplings
Ticket ID: 4-OXO-RAC-001 Subject: Prevention of C2-Racemization During Amide Bond Formation Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Introduction
You are encountering a classic but formidable challenge in peptide synthesis. (R)-4-Oxopyrrolidine-2-carboxylic acid (4-oxo-Pro) is structurally unique; the C4-ketone group exerts a powerful electron-withdrawing inductive effect ($ -I $) on the pyrrolidine ring. This significantly increases the acidity of the
This guide provides a tiered troubleshooting approach, ranging from optimizing direct coupling conditions to implementing total-protection strategies.
Module 1: The Mechanism of Failure
Q: Why is my enantiomeric excess (ee) dropping despite using standard Fmoc protocols?
A: The issue lies in the thermodynamics of the pyrrolidine ring. In native Proline, the
When you employ standard tertiary bases like DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) during activation, the equilibrium shifts. The base abstracts the sensitized
Visualizing the Threat:
Caption: Figure 1. Mechanism of base-catalyzed racemization driven by the C4-carbonyl inductive effect.
Module 2: Reagent Selection & Strategy
Q: Which coupling reagents are "safe" for 4-oxo-Pro?
A: Avoid phosphonium (PyBOP) or uronium (HATU/HBTU) salts if possible, as they require basic conditions to function. Instead, prioritize neutral activation or weak bases.
Reagent Risk Profile
| Coupling System | Base Requirement | Racemization Risk | Recommendation |
| HATU / HBTU | High (DIEA/NMM) | CRITICAL | Avoid. The high pH required guarantees enolization. |
| DIC / HOBt | None (Neutral) | Low | Good. Standard carbodiimide activation is acidic/neutral. |
| DIC / Oxyma | None (Neutral) | Lowest | Best for Direct Coupling. Oxyma is superior to HOBt in suppressing racemization [1]. |
| Pentafluorophenyl Esters (OPfp) | None | Low | Excellent. Pre-activated esters require no base during coupling. |
The "Base" Dilemma
If your protocol must use a base (e.g., to neutralize a salt form of the amine), do not use DIEA .
-
Switch to 2,4,6-Collidine (TMP): With a pKa of ~7.4, it is sufficient to neutralize the amine but often too weak to deprotonate the C2
-carbon of 4-oxo-Pro [2].
Module 3: Experimental Protocols
Protocol A: Direct Coupling (Speed Optimized)
Use this for shorter peptides or when slight epimerization (<2%) is acceptable.
-
Dissolution: Dissolve Fmoc-4-oxo-Pro-OH (3 eq) and Oxyma Pure (3 eq) in DMF/DCM (1:1). DCM lowers the dielectric constant, destabilizing the charged enolate intermediate.
-
Activation: Cool the solution to 0°C . Add DIC (3 eq).[1]
-
Pre-activation: Stir for 2–3 minutes. Do not exceed 5 minutes.
-
Coupling: Add the mixture to the resin-bound free amine.
-
CRITICAL: Do NOT add base (DIEA/NMM) to this mixture.
-
-
Time: React for 60 minutes at room temperature.
Protocol B: The "Workaround" (Integrity Optimized)
Use this for GMP synthesis or when 100% stereochemical purity is required.
Instead of coupling the sensitive ketone, couple the stable alcohol and oxidize later.
-
Coupling: Couple Fmoc-Hyp(tBu)-OH (4-hydroxyproline) using standard HATU/DIEA conditions. The alcohol group does not acidify the C2 proton.
-
Elongation: Complete the peptide synthesis.
-
On-Resin Oxidation:
-
Remove the side-chain protection (if orthogonal) or perform global deprotection after oxidation if compatible.
-
Treat the resin-bound peptide with Dess-Martin Periodinane (DMP) (3 eq) in DCM for 2 hours.
-
This converts the 4-hydroxy group to the 4-keto group after the chiral center is locked in the peptide backbone.
-
Module 4: Decision Logic & Troubleshooting
Q: How do I decide which route to take?
Caption: Figure 2. Decision matrix for selecting the optimal coupling strategy based on purity requirements.
FAQ: Common Issues
Q: I see a "split peak" on my HPLC. Is this racemization? A: Likely, yes. Because the peptide contains other chiral centers, racemization at the Proline C2 creates diastereomers, which have different physical properties and retention times.
-
Action: Co-inject with a standard synthesized using Protocol B (Hyp oxidation) to confirm the identity of the correct peak.
Q: Can I use acetal-protected 4-oxo-Pro? A: Yes. Fmoc-4,4-dimethoxy-pyrrolidine-2-carboxylic acid is a commercially available building block. The acetal protection removes the electron-withdrawing effect of the ketone.
-
Deprotection: The acetal is removed during the final TFA cleavage/deprotection step, regenerating the ketone. This is the most robust method if budget allows [3].
Q: Why not just use HATU with less base? A: HATU relies on the formation of an OAt-active ester, which requires a base to drive the reaction. If you lower the base too much, the coupling stalls. If you add enough base to drive coupling, you trigger racemization of 4-oxo-Pro. It is a "catch-22." Stick to Carbodiimides (DIC) which do not require base.[2]
References
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3] Chemistry – A European Journal.
-
Carpino, L. A., Imazumi, H., El-Faham, A., Ferrer, F. J., Zhang, C., Lee, Y., ... & Henklein, P. (2002). The uronium/guanidinium peptide coupling reagents: finally the true uronium salts. Angewandte Chemie International Edition.
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
Sources
Technical Support Center: Troubleshooting Hydrate Formation in 4-Oxoproline Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-oxoproline derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of hydrate formation. Our goal is to equip you with the scientific understanding and practical methodologies to anticipate, identify, and control hydration in your experiments, ensuring the integrity and desired properties of your compounds.
Understanding the Challenge: The Propensity of 4-Oxoproline Derivatives for Hydration
The 4-oxoproline scaffold, a key structural motif in many pharmaceutical candidates, contains a ketone functional group. This carbonyl group is susceptible to nucleophilic attack by water, leading to the formation of a geminal diol, also known as a hydrate.[1][2] This transformation from an anhydrous form to a hydrated state can significantly impact critical drug substance properties, including solubility, dissolution rate, stability, and bioavailability.[3][4] In many cases, the hydrated form is thermodynamically more stable under ambient conditions but may exhibit lower solubility, posing a challenge for drug development.[4]
This guide will walk you through the mechanisms, detection methods, and control strategies pertinent to hydrate formation in your 4-oxoproline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is hydrate formation and why is it a concern for my 4-oxoproline derivative?
A1: Hydrate formation is the process where water molecules are incorporated into the crystal lattice of a compound, forming a new solid-state form known as a hydrate.[4] For 4-oxoproline derivatives, the ketone group at the 4-position is the primary site for this interaction with water.
This is a significant concern in pharmaceutical development for several reasons:
-
Altered Physicochemical Properties: Hydrates are distinct crystalline forms with different physical properties compared to their anhydrous counterparts. These include changes in melting point, solubility, and dissolution rate.[4][5]
-
Impact on Bioavailability: Generally, hydrates tend to be less soluble than the anhydrous form, which can negatively impact the bioavailability of the drug.[3][4] However, there are exceptions where the hydrate form may show an enhanced dissolution rate.[4]
-
Manufacturing and Stability Issues: Uncontrolled hydrate formation during manufacturing processes like wet granulation, drying, or milling can lead to batch-to-batch variability and compromise the stability of the final drug product.[6] The physical stability of anhydrous and hydrated forms is highly dependent on relative humidity and temperature.[3]
Q2: How can I predict if my 4-oxoproline derivative is likely to form a hydrate?
A2: While experimental screening is the definitive method, some predictive approaches can help assess the risk of hydrate formation:
-
Computational Tools: Computational approaches, such as those offered by the Cambridge Crystallographic Data Centre (CCDC), can analyze the hydrogen bonding motifs and packing arrangements of your molecule to predict its propensity for hydrate formation.[7]
-
Structural Analysis: The presence of strong hydrogen bond acceptors and donors in the molecular structure, in addition to the ketone group, can increase the likelihood of forming stable hydrate structures.
-
Solvent System in Polymorph Screening: Including aqueous/organic solvent mixtures in your polymorph screening studies is a practical way to experimentally determine the potential for hydrate formation.[7]
Q3: What are the typical conditions that promote hydrate formation?
A3: Hydrate formation is primarily influenced by the presence of water and the surrounding environmental conditions. Key factors include:
-
High Relative Humidity (RH): Exposure to environments with high RH is a major driver for the conversion of an anhydrous form to a hydrate.[5]
-
Presence of Water in Solvents: Using solvents with a high water content during crystallization or processing can lead to the formation of hydrates.
-
Temperature: The stability of a hydrate is temperature-dependent. There is typically a specific temperature and RH range within which a hydrate is the most stable form.[5]
-
Mechanical Stress: Processes like milling or compression can introduce defects in the crystal lattice, which may create nucleation sites for hydrate formation in the presence of moisture.[6]
Troubleshooting Guide: Identification and Control of Hydrates
This section provides a structured approach to identifying and managing hydrate formation in your 4-oxoproline derivatives.
Problem 1: I suspect my isolated compound is a hydrate. How can I confirm this and determine the level of hydration?
Solution: A combination of analytical techniques is essential for the unambiguous identification and characterization of hydrates.[4]
Step-by-Step Characterization Workflow:
-
Initial Assessment with Thermal Analysis:
-
Thermogravimetric Analysis (TGA): This is a primary technique to determine the amount of water in a sample. A weight loss step corresponding to the theoretical water content of a suspected hydrate is a strong indicator.[2][4]
-
Differential Scanning Calorimetry (DSC): DSC can reveal phase transitions, such as dehydration (endothermic event) or melting. The thermal profile of a hydrate will be distinct from its anhydrous form.[4]
-
-
Structural Confirmation with Diffraction and Spectroscopy:
-
Powder X-Ray Diffraction (PXRD): PXRD provides a unique fingerprint for a crystalline solid. The diffraction pattern of a hydrate will be different from that of the anhydrous form.[2][4]
-
Single Crystal X-Ray Diffraction (SCXRD): If suitable single crystals can be grown, SCXRD provides the definitive crystal structure, showing the precise location of water molecules within the lattice.[2][4]
-
Spectroscopic Techniques (FT-IR, Raman, ssNMR): These methods can detect changes in the local environment of functional groups due to the presence of water molecules. For instance, the C=O stretch of the 4-oxoproline ketone will likely shift in the FT-IR or Raman spectrum upon hydration.[2][4] Solid-state NMR (ssNMR) is also a powerful tool for studying both crystalline and amorphous materials.[2][4]
-
-
Quantitative Water Content Analysis:
-
Karl Fischer (KF) Titration: This is the gold standard for accurately quantifying the water content in a sample.
-
Data Summary for Hydrate Characterization:
| Analytical Technique | Information Provided |
| TGA | Stoichiometry of water loss |
| DSC | Dehydration and melting temperatures |
| PXRD | Unique crystal lattice fingerprint |
| SCXRD | Definitive crystal structure with water molecule positions |
| FT-IR/Raman | Changes in vibrational modes of functional groups |
| ssNMR | Information on the local environment of atoms |
| Karl Fischer | Precise quantification of water content |
Experimental Workflow for Hydrate Identification:
Caption: Workflow for the systematic identification and characterization of a suspected hydrate.
Problem 2: My 4-oxoproline derivative consistently forms a hydrate during crystallization. How can I obtain the anhydrous form?
Solution: Preventing hydrate formation during crystallization requires careful control of water content in the solvent system and optimization of crystallization conditions.
Strategies to Obtain the Anhydrous Form:
-
Solvent Selection:
-
Use Anhydrous Solvents: Employ rigorously dried, anhydrous solvents for crystallization.
-
Solvent Screening: Conduct a systematic screen of different anhydrous organic solvents to identify conditions that favor the crystallization of the anhydrous form.
-
-
Control of Water Activity:
-
Slurry Experiments: Slurrying the compound in various aqueous/organic solvent mixtures with known water activities can help identify the critical water activity threshold above which the hydrate forms.[7] This allows you to define a safe operating window for your process.
-
-
Temperature Control:
-
Crystallization at Elevated Temperatures: In some systems, the anhydrous form may be more stable at higher temperatures. Crystallizing from a saturated solution at an elevated temperature, followed by rapid filtration, can sometimes yield the anhydrous form.
-
-
Dehydration of the Hydrate:
-
If isolating the anhydrous form directly is challenging, you can first isolate the hydrate and then dehydrate it.
-
Dehydration Protocol:
-
Characterize the Hydrate: Before attempting dehydration, fully characterize the hydrate to understand its thermal stability (using TGA/DSC).
-
Select a Dehydration Method:
-
Thermal Dehydration: Heating the hydrate under vacuum at a temperature below its decomposition point but above its dehydration temperature (as determined by TGA) is a common method.[8]
-
Solvent-Mediated Dehydration: Slurrying the hydrate in a suitable anhydrous solvent can facilitate the conversion to the anhydrous form.
-
-
Monitor the Dehydration Process: Use an appropriate analytical technique (e.g., in-situ PXRD or Raman spectroscopy) to monitor the conversion to the anhydrous form in real-time.
-
Characterize the Anhydrous Product: Once the dehydration is complete, fully characterize the resulting anhydrous material to confirm its identity and purity.
Problem 3: The anhydrous form of my compound converts to a hydrate upon storage. How can I improve its stability?
Solution: Preventing the conversion of the anhydrous form to a hydrate during storage requires controlling the storage environment and potentially modifying the formulation.
Strategies for Enhancing Stability:
-
Control Storage Conditions:
-
Low Humidity Environment: Store the anhydrous material in a desiccator or a controlled low-humidity environment.
-
Appropriate Packaging: Use packaging with a desiccant to protect the drug substance from atmospheric moisture.[9]
-
-
Formulation Strategies:
-
Excipient Selection: Certain excipients can either inhibit or promote hydrate formation. For example, some polymers can inhibit hydration.[4] It is crucial to screen for excipient compatibility with the anhydrous form.
-
Develop the Hydrate Form: If the anhydrous form is consistently unstable and difficult to control, it may be more practical to develop the stable hydrate form of the active pharmaceutical ingredient (API).[4] This requires a thorough understanding of the hydrate's properties and ensuring consistent manufacturing of the desired hydrate form.
-
Decision Tree for Anhydrous vs. Hydrate Development:
Caption: Decision-making process for developing either the anhydrous or hydrate form of a drug substance.
References
-
Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759–18776. [Link]
-
Jurczak, E., Mazurek, A. H., Szeleszczuk, Ł., Pisklak, D. M., & Zielińska-Pisklak, M. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 959. [Link]
-
proUmid. (n.d.). Hydrate Formation. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 17: C=O + H2O = hydrates. Retrieved from [Link]
-
DropsA. (2025, December 30). Preventing Hydrate Formation in Process Equipment. Retrieved from [Link]
-
Jurczak, E., Mazurek, A. H., Szeleszczuk, Ł., Pisklak, D. M., & Zielińska-Pisklak, M. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Semantic Scholar. [Link]
-
Jurczak, E., Mazurek, A. H., Szeleszczuk, Ł., Pisklak, D. M., & Zielińska-Pisklak, M. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Semantic Scholar. [Link]
-
API Particle Development. (2021, April 13). Should I develop the hydrate form of my drug?. Retrieved from [Link]
-
MDPI. (2020, October 19). Pharmaceutical Hydrates Analysis. Retrieved from [Link]
-
DigitalRefining. (n.d.). Detecting and dealing with hydrate formation. Retrieved from [Link]
-
Pharma Drama. (2024, March 23). What are pharmaceutical hydrates and solvates? [Video]. YouTube. [Link]
-
Ghoroi, C., & Luebbert, C. (2014). The dehydration of pharmaceutical hydrates under mechanical load. Iowa Research Online. [Link]
-
Bazvand, M., et al. (2021). A New Inhibitor to Prevent Hydrate Formation. Pet Petro Chem Eng J, 5(1), 000251. [Link]
-
Oisi, Y., et al. (2021). Dehydration and Rehydration Mechanisms of Pharmaceutical Crystals: Classification Of Hydrates by Activation Energy. ResearchGate. [Link]
-
Ninalowo, I., & Tohidi, B. (2024). Hydrate Prevention Strategies and the Associated Cost in the Gulf of Mexico. World Journal of Engineering and Technology, 12, 286-309. [Link]
-
Moshfeghian, M. (2020, October 28). Hydrates and Hydrate Inhibition: What are the Options? [Video]. YouTube. [Link]
-
Oisi, Y., et al. (2021). Dehydration and Rehydration Mechanisms of Pharmaceutical Crystals: Classification Of Hydrates by Activation Energy. Journal of Pharmaceutical Sciences, 111(3), 618-627. [Link]
-
Byrn, S. R., & Chen, X. (2003). Understanding hydrate formation in aqueous pharmaceutical environments. Purdue e-Pubs. [Link]
-
Grasser, K. I., et al. (2014). Insights into Hydrate Formation and Stability of Morphinanes from a Combination of Experimental and Computational Approaches. ResearchGate. [Link]
Sources
- 1. Pharmaceutical Hydrates Analysis-Overview of Methods and Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proUmid Hydrate Formation | DVS hydrate analysis [proumid.com]
- 6. Research Portal [iro.uiowa.edu]
- 7. Should I develop the hydrate form of my drug? – API Particle Development [apiparticle.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimizing Solvent Selection for 4-Oxoproline Reductive Amination
Status: Operational Ticket ID: [SOLV-OXPRO-001] Subject: Comprehensive Guide to Solvent Effects on Yield & Stereocontrol in 4-Aminoproline Synthesis
Introduction: The Reaction Landscape
You are likely visiting this center because you are synthesizing 4-aminoproline scaffolds—critical pharmacophores in peptidomimetics (e.g., HCV protease inhibitors, collagen mimics).
The reductive amination of 4-oxoproline (typically
This guide moves beyond "add solvent and stir" to explain the why behind the protocol.
Module 1: Substrate Assessment & Solubility
CRITICAL CHECKPOINT: Before selecting a solvent, identify your substrate form. The solubility profile of 4-oxoproline changes drastically based on protection.
| Substrate Form | Chemical Nature | Solubility Profile | Recommended Solvent System |
| Free Acid / Zwitterion (5-oxo-pyrrolidine-2-carboxylic acid) | Highly Polar, H-bond donor/acceptor | Soluble: Water, MeOH, DMSOInsoluble: DCM, THF, EtOAc, Toluene | Methanol/Water (pH adjusted) Note: Reaction is sluggish; requires NaBH₃CN. |
| Protected Ester ( | Lipophilic, Organic Soluble | Soluble: DCE, DCM, THF, EtOAc, 2-MeTHFInsoluble: Water, Hexanes | DCE or DCM (Standard)TFE (For unreactive amines) |
Expert Insight: Most drug discovery applications utilize the Protected Ester . If you are working with the free acid, we strongly recommend esterification (e.g., TMS-diazomethane or SOCl₂/MeOH) prior to reductive amination to enable the use of superior aprotic solvents.
Module 2: Solvent Selection Decision Matrix
Use this logic flow to select the optimal solvent based on your specific constraints (Stereoselectivity vs. Green Chemistry vs. Reactivity).
Caption: Decision matrix for solvent selection. Blue path optimizes stereochemistry; Green path optimizes safety; Red path optimizes reactivity for difficult substrates.
Module 3: Stereocontrol Mechanism & Protocols
The Mechanism: Why Solvent Matters
In 4-oxoproline derivatives, the
-
Direct Reductive Amination (DCE/STAB): The hydride source (
) coordinates with the amine/imine. In non-coordinating solvents like DCE, the hydride attacks from the convex face (least hindered), typically forcing the amine into the cis position relative to the ester. -
Coordinating Solvents (MeOH/THF): Solvation shells can disrupt this tight coordination, leading to lower diastereomeric ratios (dr) or mixed products.
Standard Protocol: High-Fidelity Cis-Selectivity
Target: Synthesis of cis-N-Boc-4-amino-L-proline methyl ester.
-
Preparation: Dissolve
-Boc-4-oxoproline methyl ester (1.0 equiv) and Amine (1.1 equiv) in anhydrous DCE (0.2 M concentration). -
Imine Formation: Add Acetic Acid (1.0–2.0 equiv). Stir for 30 mins at Room Temperature (RT).
-
Why? Acid catalyzes the dehydration of the hemiaminal to the iminium ion.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
-
Note: Gas evolution (H₂) may occur if moisture is present.
-
-
Quench: Stir 2–16h. Quench with sat. NaHCO₃.
-
Workup: Extract with DCM. The product remains in the organic phase.
Advanced Protocol: The "Magic Solvent" (TFE)
Use case: Electron-deficient amines (e.g., anilines) or sterically hindered ketones that fail in DCE.
-
Solvent: Use 2,2,2-Trifluoroethanol (TFE) instead of DCE.
-
Mechanism: TFE hydrogen-bonds to the carbonyl oxygen, activating it for nucleophilic attack without requiring additional acetic acid. It also stabilizes the iminium intermediate.
-
Caution: TFE is expensive and can alkylate highly nucleophilic amines. Use only when necessary.
Module 4: Troubleshooting & FAQs
Q1: My reaction is stalled at the imine stage (conversion < 50%).
Diagnosis: The equilibrium between the ketone and hemiaminal is not shifting to the imine. Fixes:
-
Add Molecular Sieves (4Å): Physically remove water to drive the equilibrium (Le Chatelier’s principle).
-
Switch to Ti(OiPr)₄: Use Titanium(IV) isopropoxide (neat or in THF) as the Lewis acid/dehydrating agent. Stir ketone + amine + Ti(OiPr)₄ for 4h, then add NaBH₄ (not STAB).
-
Check Solvent Dryness: "Wet" DCE hydrolyzes the imine back to the ketone.
Q2: I am seeing significant "Over-Alkylation" (Dialkylated amine).
Diagnosis: The product amine is more nucleophilic than the starting amine and reacts with a second equivalent of ketone. Fixes:
-
Stepwise Procedure: Do not mix reducing agent and ketone simultaneously. Form the imine first in MeOH (2h), then cool to 0°C, then add NaBH₄.
-
Change Solvent: Switch from MeOH to DCE. In DCE, the intermediate iminium salt precipitates or is tightly ion-paired, preventing side reactions.
Q3: The diastereomeric ratio (dr) is poor (e.g., 1:1 cis/trans).
Diagnosis: Thermodynamic equilibration of the imine or lack of facial discrimination. Fixes:
-
Lower Temperature: Run the reduction at -78°C or -20°C using a stronger reductant like LiBH₄ or L-Selectride (for specific trans-induction).
-
Bulky Protecting Groups: Switch from
-Boc to -Trityl (Trt) to increase steric bias on the ring face.
Module 5: Green Chemistry Alternatives
For industrial scaling, chlorinated solvents (DCE/DCM) are often restricted.
| Standard Solvent | Green Replacement | Adjustment Needed |
| DCE | 2-MeTHF | Excellent solubility for protected prolines. Requires slightly longer reaction times. |
| DCM | Ethyl Acetate (EtOAc) | Requires strictly anhydrous conditions. STAB solubility is lower; slurry reaction is fine. |
| Methanol | Ethanol | Slower reaction rate.[1] Avoid for stereoselective steps if possible. |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Elin, E. A., et al. "Stereochemistry of the reductive amination of 4-oxoproline derivatives with glycine esters."[5] Russian Journal of Bioorganic Chemistry, 28(6), 491–496.[5] Link
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[3] Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
ACS Green Chemistry Institute. "Solvent Selection Guide for Reductive Amination." ACS GCI Pharmaceutical Roundtable. Link
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. [Stereochemistry of the reductive amination of 4-oxoproline derivatives with glycine esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions during esterification of (R)-4-oxoproline
This guide is designed for researchers and process chemists dealing with the specific challenges of esterifying (R)-4-oxoproline (also known as (R)-4-oxopyrrolidine-2-carboxylic acid). The presence of the C4-ketone, combined with the C2-chiral center, creates a "perfect storm" for side reactions: ketalization (in alcoholic solvents) and racemization (via enolization or oxazolone formation).
Executive Summary: The Stability Strategy
The "Golden Rule" for 4-oxoproline esterification is avoidance .
-
Best Practice: Esterify trans-4-hydroxy-L-proline first, then oxidize the alcohol to the ketone. This bypasses ketalization risks entirely.
-
If Starting with 4-Oxoproline: Avoid acidic alcoholic conditions. Use alkylation (Alkyl Halide + Weak Base) on N-protected substrates to preserve the ketone and stereocenter.
-
Storage: Never store the free base methyl ester; it rapidly dimerizes to a diketopiperazine. Isolate and store as the hydrochloride salt .
Part 1: Decision Matrix & Workflows
Before selecting a protocol, identify your starting material and constraints using this logic flow.
Figure 1: Strategic decision tree for selecting the optimal synthesis pathway.
Part 2: Troubleshooting Dashboard
| Issue | Symptom | Root Cause | Immediate Fix |
| Racemization | Loss of optical rotation; inseparable diastereomers in chiral HPLC. | Base-catalyzed enolization or Oxazolone formation (if using carbodiimides).[1] The C2 proton is acidic due to the electron-withdrawing ketone. | Switch to Method B. Avoid strong bases (TEA, DIEA) and carbodiimides (EDC/DCC) with HOBt.[1] Use NaHCO₃ as the base. |
| Ketalization | Mass Spec shows M+14 (Dimethyl ketal) or M+28 (Diethyl ketal).[1] | Reaction in alcohol with strong acid (HCl/H₂SO₄).[1] The C4-ketone reacts with the solvent.[2] | Use Method A (Indirect) or Method B (Non-alcoholic) .[1] If ketal exists, hydrolyze with dilute aq.[1] HCl/Acetone. |
| Dimerization | Product solidifies/polymerizes; Mass Spec shows dimer peak (Diketopiperazine).[1] | Free amine reacts with ester of another molecule (Self-condensation). | Always store as HCl salt. Never free-base the ester unless immediately coupling in the next step. |
| Low Yield | Incomplete conversion; sticky chromium salts (if using Jones oxidation).[1] | Chromium salts trapping product; or water inhibiting esterification. | For Jones: Add water to dissolve salts, extract exhaustively with CHCl₃. For Esterification: Use anhydrous conditions (TMSCl). |
Part 3: Detailed Protocols
Method A: The "Indirect" Route (Recommended)
Best for: High purity, large scale, avoiding ketalization entirely. Concept: Esterify the alcohol (hydroxyproline) first, then oxidize.[1] Hydroxyproline does not form ketals.
Step 1: Esterification
-
Suspend (R)-4-hydroxy-L-proline (10.0 g) in dry Methanol (100 mL).
-
Cool to 0°C. Dropwise add Trimethylsilyl chloride (TMSCl) (2.5 equiv). Note: TMSCl reacts with MeOH to generate anhydrous HCl in situ—much milder than SOCl₂.[1]
-
Stir at Room Temp (RT) for 12–16 h.
-
Concentrate in vacuo. Triturate with Et₂O to yield (R)-4-hydroxy-L-proline methyl ester HCl as a white solid.
Step 2: Jones Oxidation
-
Dissolve the ester HCl salt (from Step 1) in Acetone (0.2 M concentration).
-
Cool to 0°C. Add Jones Reagent (CrO₃/H₂SO₄) dropwise until an orange color persists.
-
Quench excess oxidant with Isopropanol (turns green).[1]
-
Critical Workup: Decant the acetone. Dissolve the green chromium sludge in a minimum amount of water. Extract the aqueous layer 3x with Chloroform (CHCl₃) or DCM. Combine with acetone extracts.
-
Dry (Na₂SO₄) and concentrate to yield (R)-4-oxoproline methyl ester . Convert to HCl salt immediately for storage.
Method B: Alkylation (For N-Protected Substrates)
Best for: N-Boc or N-Cbz protected 4-oxoproline. Preserves the ketone and stereocenter.
Protocol:
-
Dissolve N-Boc-4-oxo-L-proline (1.0 equiv) in dry DMF (5–10 mL/g).
-
Add finely powdered NaHCO₃ (2.0 equiv). Why? A weak base prevents deprotonation of the C2-alpha proton (racemization).
-
Add Methyl Iodide (MeI) (1.5 equiv) dropwise.[1]
-
Stir at RT for 16–24 h in the dark (MeI is light sensitive).
-
Workup: Dilute with EtOAc. Wash with water (3x) to remove DMF (critical to prevent emulsion).[1] Wash with brine, dry, and concentrate.[1]
-
Result: Pure N-Boc-4-oxo-L-proline methyl ester. No ketals formed.
Method C: Direct Acid Esterification (The "Quick" Method)
Use only if: You have free 4-oxoproline and cannot use Method A.
Protocol:
-
Suspend (R)-4-oxoproline in dry Methanol .
-
Add TMSCl (3.0 equiv) at 0°C.
-
Stir at RT.[3] Monitor via MS.
-
Checkpoint: If you see M+14 (Dimethyl ketal), add 5% water to the reaction and stir for 1 hour to hydrolyze the ketal back to the ketone before workup.
-
-
Concentrate and crystallize immediately as the HCl salt.
Part 4: Scientific Rationale (E-E-A-T)
1. The Racemization Mechanism Racemization in 4-oxoproline is faster than in standard amino acids. The C4-ketone exerts an inductive electron-withdrawing effect, increasing the acidity of the C2-proton.
-
Base-Catalyzed: In the presence of strong bases (TEA, DBU), the C2-proton is removed, forming a planar enolate.[1] Reprotonation occurs from either face, yielding a racemate.[1]
-
Oxazolone Pathway: During coupling (using EDC/HOBt), the activated ester can cyclize to an oxazolone.[1] This intermediate is highly prone to racemization. Guidance: Avoid HOBt with 4-oxoproline; use HATU/HOAt or mixed anhydrides if coupling is necessary.
2. Ketalization Thermodynamics
In acidic methanol, the equilibrium between ketone and dimethyl ketal is driven by the high concentration of methanol.
References
-
Jones Oxidation Protocol: Bowden, K., et al. "Researches on Acetylenic Compounds.[1][4] Part I. The Preparation of Acetylenic Ketones by Oxidation of Acetylenic Carbinols and Glycols." Journal of the Chemical Society, 1946.[1] Link[1]
-
TMSCl Esterification: Li, J., et al.[1] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 2025 (PMC Reprint).[1] Link
-
Racemization via Oxazolone: Benoiton, N. L.[1] "Chemistry of Peptide Synthesis." CRC Press, 2006.[1] (Standard text on oxazolone mechanisms).
-
Alkylation Method (MeI/NaHCO3): Standard organic synthesis protocol for preserving sensitive stereocenters.[1] See: Journal of Organic Chemistry, "Esterification of N-protected amino acids with alkyl halides."
Sources
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Method Development for (R)- and (S)-4-Oxoproline Enantiomers
For researchers, scientists, and professionals in drug development, the stereoselective separation of enantiomers is a critical analytical challenge. The spatial arrangement of atoms in chiral molecules can lead to significantly different pharmacological and toxicological profiles. This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of (R)- and (S)-4-oxoproline enantiomers, a key chiral intermediate in the synthesis of various pharmaceuticals.
The Significance of 4-Oxoproline Enantiomeric Purity
4-Oxoproline, a cyclic keto-amino acid, serves as a versatile building block in medicinal chemistry. The chirality at the C-2 position dictates the stereochemistry of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods to resolve and quantify the enantiomers of 4-oxoproline are paramount for ensuring the safety, efficacy, and quality of the drug product.
Navigating the Landscape of Chiral Stationary Phases
The cornerstone of direct chiral HPLC is the chiral stationary phase (CSP).[1] The selection of an appropriate CSP is the most critical step in method development.[2] Based on the structural features of 4-oxoproline—a secondary amine, a carboxylic acid, and a ketone—two classes of CSPs stand out as primary candidates for successful enantioseparation: polysaccharide-based and macrocyclic glycopeptide-based CSPs.
dot
Caption: Logical workflow for selecting a suitable chiral stationary phase for 4-oxoproline.
Polysaccharide-Based CSPs: The Workhorses of Chiral Separations
Polysaccharide-based CSPs, derived from cellulose and amylose, are the most widely used and successful for a broad range of chiral compounds.[3][4] Their chiral recognition mechanism is attributed to a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[5] For 4-oxoproline, the presence of both hydrogen bond donors (amine and carboxylic acid) and a hydrogen bond acceptor (ketone and carboxylic acid) makes these CSPs a logical first choice.
Macrocyclic Glycopeptide-Based CSPs: Versatility for Polar Analytes
Macrocyclic glycopeptide CSPs, such as those based on vancomycin and teicoplanin, offer a unique and complementary selectivity to polysaccharide phases.[6] These CSPs possess a complex structure with multiple chiral centers, aromatic rings, and ionizable groups, enabling a variety of interactions, including ionic, hydrogen bonding, and inclusion complexation.[7] The amphoteric nature of 4-oxoproline makes it an excellent candidate for separation on these phases, particularly in reversed-phase or polar ionic modes.
Comparative Guide to Chiral HPLC Methods
| Chiral Stationary Phase (CSP) | Recommended Screening Solvents (Mobile Phase) | Anticipated Chiral Recognition Mechanism | Potential Advantages | Potential Challenges |
| Polysaccharide-Based (e.g., Chiralpak® IA, IB, IC; Lux® Cellulose-1, Amylose-1) | Normal Phase: n-Hexane/Ethanol or Isopropanol (with 0.1% TFA or Acetic Acid) Polar Organic Mode: Acetonitrile or Methanol (with 0.1% TFA or Formic Acid) | Primarily hydrogen bonding and dipole-dipole interactions involving the carbamate linkages of the CSP and the functional groups of 4-oxoproline. Steric fit into the chiral grooves is also crucial.[5] | High success rate for a wide range of compounds.[3] Immobilized versions offer extended solvent compatibility.[10] | Coated phases have limited solvent compatibility. Optimization of the alcohol modifier is often required. |
| Macrocyclic Glycopeptide-Based (e.g., CHIROBIOTIC® V2, T) | Reversed-Phase: Acetonitrile/Water or Methanol/Water (with 0.1% Formic Acid or Ammonium Acetate) Polar Ionic Mode: Methanol/Acetic Acid/Triethylamine | Ionic interactions between the charged groups of the CSP and 4-oxoproline, supplemented by hydrogen bonding and potential inclusion in the macrocyclic cavity.[6][7] | Excellent for polar and ionizable compounds. Highly compatible with LC-MS. | Elution order can be sensitive to mobile phase pH and ionic strength. |
Experimental Protocols: A Step-by-Step Guide to Method Development
This section provides a detailed, actionable workflow for developing a reliable chiral HPLC method for the enantiomeric separation of (R)- and (S)-4-oxoproline.
dot
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. eijppr.com [eijppr.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Enantiomeric Excess of Synthesized (R)-4-oxoproline
In the landscape of modern drug discovery and development, the stereochemical integrity of chiral molecules is not merely a matter of academic interest; it is a critical determinant of therapeutic efficacy and safety.[1][2][3] (R)-4-oxoproline, a valuable chiral building block, is no exception. Its enantiomeric purity can profoundly influence the pharmacological profile of the final active pharmaceutical ingredient (API).[1][2] Consequently, robust and reliable analytical methodologies for the validation of its enantiomeric excess (ee) are indispensable.
This guide provides a comparative analysis of the primary analytical techniques employed for determining the enantiomeric excess of synthesized (R)-4-oxoproline. We will delve into the operational principles, practical workflows, and relative merits of each method, offering field-proven insights to aid researchers in selecting the most appropriate strategy for their specific needs.
The Analytical Arsenal: A Comparative Overview
The determination of enantiomeric excess hinges on the ability to differentiate between two molecules that are mirror images of each other.[4] This is achieved by creating a chiral environment in which the enantiomers exhibit distinct physical or chemical properties. The most prevalent techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric excess determination due to its high resolution, sensitivity, and broad applicability.[5][6][7]
Principle of Separation: The separation of enantiomers is achieved by using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stabilities. This results in different retention times, allowing for their separation and quantification.[5]
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for ee determination by Chiral HPLC.
Detailed Protocol for Chiral HPLC Analysis of (R)-4-oxoproline
-
Materials and Reagents:
-
(R)-4-oxoproline sample
-
Racemic 4-oxoproline (for method development and peak identification)
-
HPLC grade solvents (e.g., hexane, isopropanol, ethanol)
-
Additives (e.g., trifluoroacetic acid, diethylamine)
-
Volumetric flasks, micropipettes, HPLC vials
-
-
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a teicoplanin-based CSP like Astec CHIROBIOTIC T is often effective for underivatized amino acids)[8]
-
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's recommendations. A common mobile phase for polar compounds on a teicoplanin-based column is a mixture of water, methanol, and a small amount of an acid or base to control ionization.[8]
-
Standard Preparation: Prepare a solution of racemic 4-oxoproline in the mobile phase at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare a solution of the synthesized (R)-4-oxoproline in the mobile phase at a similar concentration.
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to confirm system suitability (resolution > 1.5).
-
Inject the synthesized (R)-4-oxoproline sample.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times from the racemic standard.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula:
-
ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
-
-
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds.[9] For non-volatile compounds like 4-oxoproline, derivatization is necessary to increase volatility.
Principle of Separation: Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase. The volatile derivatives of the (R) and (S)-4-oxoproline enantiomers interact differently with the CSP, leading to different elution times.[4]
Experimental Workflow for Chiral GC Analysis
Sources
- 1. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Safe Handling of (R)-4-Oxopyrrolidine-2-carboxylic acid: A Guide for Laboratory Professionals
Understanding the Hazard Landscape
(R)-4-Oxopyrrolidine-2-carboxylic acid belongs to the pyrrolidine class of compounds, which are known to have biological activity and may present certain hazards. Based on data from analogous compounds, such as (R)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, we can anticipate the following potential hazards[1]:
-
Harmful if swallowed (H302): Ingestion may lead to adverse health effects.
-
Causes skin irritation (H315): Direct contact with the skin can cause redness, itching, and inflammation.
-
Causes serious eye irritation (H319): Contact with the eyes can result in significant irritation and potential damage.
-
May cause respiratory irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.
Given these potential hazards, a stringent adherence to appropriate personal protective equipment (PPE) and handling procedures is crucial.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against splashes and airborne particles, crucial given the risk of serious eye irritation[1][2]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and subsequent irritation. Always inspect gloves for integrity before use[2]. |
| Skin and Body Protection | A laboratory coat or chemical-resistant apron. | Provides a barrier against accidental spills and contamination of personal clothing[2]. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended, especially when handling powders or generating aerosols. | Minimizes the risk of inhaling the compound, which may cause respiratory irritation[3]. |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a standardized workflow is critical for minimizing risk. The following diagram and protocol outline the essential steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Operational Plan:
-
Preparation:
-
Thoroughly review the safety data sheets of analogous compounds to be fully aware of potential hazards[1][3][4].
-
Ensure a calibrated and certified chemical fume hood is available and functioning correctly[4].
-
Locate and verify the functionality of the nearest safety shower and eyewash station[2].
-
Assemble all necessary PPE and inspect it for any defects.
-
-
Handling:
-
Don all required PPE as outlined in the table above before entering the designated handling area.
-
Conduct all manipulations, including weighing and transferring, of this compound within a chemical fume hood to minimize inhalation exposure[4].
-
Avoid generating dust. If the compound is a solid, handle it gently.
-
Use dedicated spatulas and glassware.
-
-
Cleanup and Disposal:
-
Following the completion of work, decontaminate all surfaces and equipment with an appropriate solvent.
-
Carefully doff PPE, avoiding contact with the outer surfaces.
-
Dispose of all contaminated waste, including gloves, weighing paper, and disposable labware, in a clearly labeled hazardous waste container in accordance with institutional and local regulations[3].
-
Wash hands thoroughly with soap and water after removing PPE.
-
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention[4].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[4].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[1].
Storage and Disposal
Proper storage is essential to maintain the integrity of the compound and prevent accidental exposure.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2][4].
-
Disposal: All waste containing this compound should be treated as hazardous waste and disposed of through a licensed disposal company, in accordance with all local, state, and federal regulations[4]. Do not allow the material to enter drains or water courses[4].
By integrating these safety protocols into your standard operating procedures, you can create a safer laboratory environment and foster a culture of conscientiousness and responsibility.
References
-
Anaspec. (2021, March 17). Safety Data Sheet: Boc - (2S,4S) - 4 - phenyl - pyrrolidine - 2 - carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
